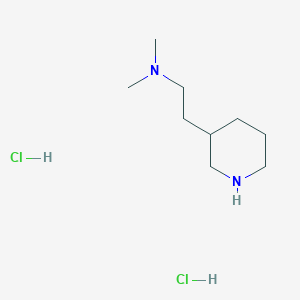

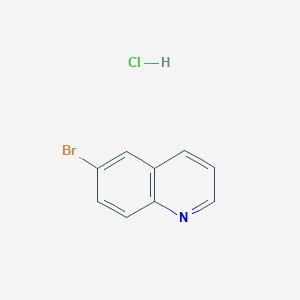

![molecular formula C9H9N3O3 B1522830 2-(5-Methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl)essigsäure CAS No. 1258649-74-9](/img/structure/B1522830.png)

2-(5-Methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl)essigsäure

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C9H9N3O3/c1-5-6(4-8(13)14)9(15)12-7(11-5)2-3-10-12/h2-3,11H,4H2,1H3,(H,13,14) . This indicates that the compound has a molecular weight of 207.19 . Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen mit einem Pyrazolo[1,5-a]pyrimidin-Kern wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben sich gegen verschiedene Bakterien- und Pilzstämme als wirksam erwiesen, was darauf hindeutet, dass unsere Verbindung für die potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe untersucht werden könnte .

Antioxidative Eigenschaften

Derivate von Pyridinonen, die strukturelle Ähnlichkeiten mit Pyrazolo[1,5-a]pyrimidinen aufweisen, wurden als antioxidativ wirksam identifiziert. Dies deutet darauf hin, dass unsere Verbindung ebenfalls antioxidative Eigenschaften besitzen könnte, die in pharmazeutischen Anwendungen von Vorteil sein könnten .

Medizinische Chemie

Pyrazolo[1,5-a]pyrimidin-Derivate sind in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten von Bedeutung. Sie könnten bei der Entwicklung neuer Medikamente mit spezifischen pharmakologischen Zielstrukturen eingesetzt werden .

Antimetaboliten-Aktivität

Als Purin-Analoga wurden Pyrazolo[1,5-a]pyrimidine für ihre Antimetaboliten-Aktivität in Purin-biochemischen Reaktionen erkannt. Dies deutet darauf hin, dass unsere Verbindung auf ihre potenzielle Verwendung in der Krebstherapie oder bei anderen Krankheiten untersucht werden könnte, bei denen der Purinstoffwechsel eine Rolle spielt .

Materialwissenschaften

Die photophysikalischen Eigenschaften von Pyrazolo[1,5-a]pyrimidin-Derivaten haben in den Materialwissenschaften Aufmerksamkeit erregt. Dies eröffnet Forschungschancen für unsere Verbindung bei der Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften .

Synthetische Chemie

Der Syntheseprozess verwandter Verbindungen ist bekannt für seine hohe Ausbeute und seine einfache Durchführung. Dies impliziert, dass unsere Verbindung in der synthetischen Chemie wertvoll für die effiziente Herstellung komplexer Moleküle sein könnte .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for this compound are not mentioned, pyrazolopyrimidines, in general, are a focus of ongoing research due to their potential in various applications, including as fluorophores . Their tunable photophysical properties make them strategic compounds for optical applications .

Wirkmechanismus

Target of Action

Compounds with similar structures, known as pyrazolo[1,5-a]pyrimidines, are purine analogues and have been shown to have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

As a purine analogue, it may interfere with the synthesis of nucleic acids, disrupting the replication and transcription processes within the cell .

Biochemical Pathways

As a purine analogue, it may affect the purine metabolism pathway, which plays a crucial role in the synthesis of dna and rna .

Result of Action

As a purine analogue, it may disrupt the replication and transcription processes within the cell, leading to cell death .

Biochemische Analyse

Biochemical Properties

2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways and upregulating pro-apoptotic genes. Additionally, it can inhibit cell proliferation by interfering with the cell cycle, thereby preventing the growth and spread of cancer cells .

Molecular Mechanism

At the molecular level, 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors, modulating gene expression. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-8(13)14)9(15)12-7(11-5)2-3-10-12/h2-3,10H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRSYTGMURMQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

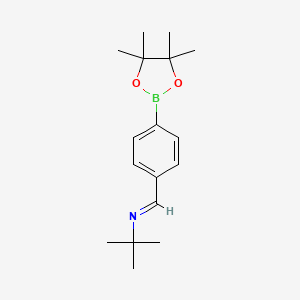

![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)

![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)

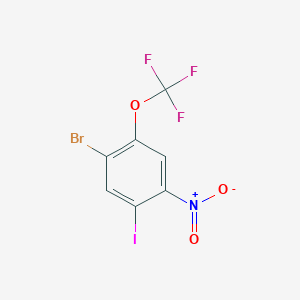

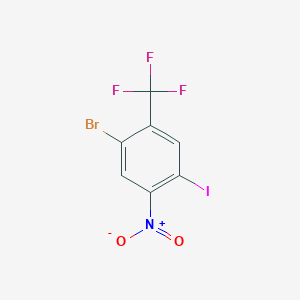

![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)

![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)

![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)

![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)